

Spectroscopic Analysis of 2,3-Dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylphenol

Cat. No.: B130000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic analysis of **2,3-Dimethylphenol**, a key aromatic compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and drug development settings.

Introduction to 2,3-Dimethylphenol

2,3-Dimethylphenol, also known as 2,3-xyleneol, is an organic compound with the chemical formula $C_8H_{10}O$. Structurally, it consists of a benzene ring substituted with a hydroxyl group and two adjacent methyl groups. Its unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2,3-Dimethylphenol**, both 1H and ^{13}C NMR provide critical structural information.

1H NMR Spectroscopy

The 1H NMR spectrum of **2,3-Dimethylphenol** in deuterated chloroform ($CDCl_3$) exhibits distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Table 1: ^1H NMR Spectroscopic Data for **2,3-Dimethylphenol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.96	Triplet	1H	Ar-H (H5)
6.76	Doublet	1H	Ar-H (H6)
6.62	Doublet	1H	Ar-H (H4)
4.76	Singlet	1H	-OH
2.27	Singlet	3H	Ar-CH ₃ (C2)
2.16	Singlet	3H	Ar-CH ₃ (C3)

Note: Assignments are based on typical chemical shift values and substituent effects. Definitive assignment would require 2D NMR techniques.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,3-Dimethylphenol**

Predicted Chemical Shift (δ) ppm	Assignment
152.0	C1 (-OH)
137.5	C2 (-CH ₃)
125.5	C3 (-CH ₃)
122.0	C6
120.0	C4
115.0	C5
20.5	C2-CH ₃
15.0	C3-CH ₃

Note: These are predicted values. Experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Dimethylphenol** shows characteristic absorption bands for the hydroxyl and aromatic moieties.

Table 3: Key IR Absorption Bands for **2,3-Dimethylphenol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3600-3200	Strong, Broad	O-H	Stretching (H-bonded)
3100-3000	Medium	C-H (Aromatic)	Stretching
2980-2850	Medium	C-H (Methyl)	Stretching
1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
1260-1000	Strong	C-O	Stretching
900-675	Strong	C-H (Aromatic)	Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of **2,3-Dimethylphenol** is typically acquired using Electron Ionization (EI).

Table 4: Mass Spectrometry Data for **2,3-Dimethylphenol** (EI)

m/z	Relative Intensity (%)	Proposed Fragment
122	88.8	$[M]^+$ (Molecular Ion)
107	100.0	$[M - CH_3]^+$
91	19.4	$[C_7H_7]^+$ (Tropylium ion)
79	21.2	$[C_6H_7]^+$
77	31.2	$[C_6H_5]^+$ (Phenyl cation)

The base peak at m/z 107 corresponds to the loss of a methyl radical from the molecular ion, a common fragmentation pathway for methylated phenols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,3-Dimethylphenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Solvent: CDCl_3 .
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Solvent: CDCl_3 .
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.

A " D_2O shake" experiment can be performed to confirm the hydroxyl proton signal. A few drops of deuterium oxide are added to the NMR tube, the tube is shaken, and the ^1H NMR spectrum is re-acquired. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of **2,3-Dimethylphenol** in a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

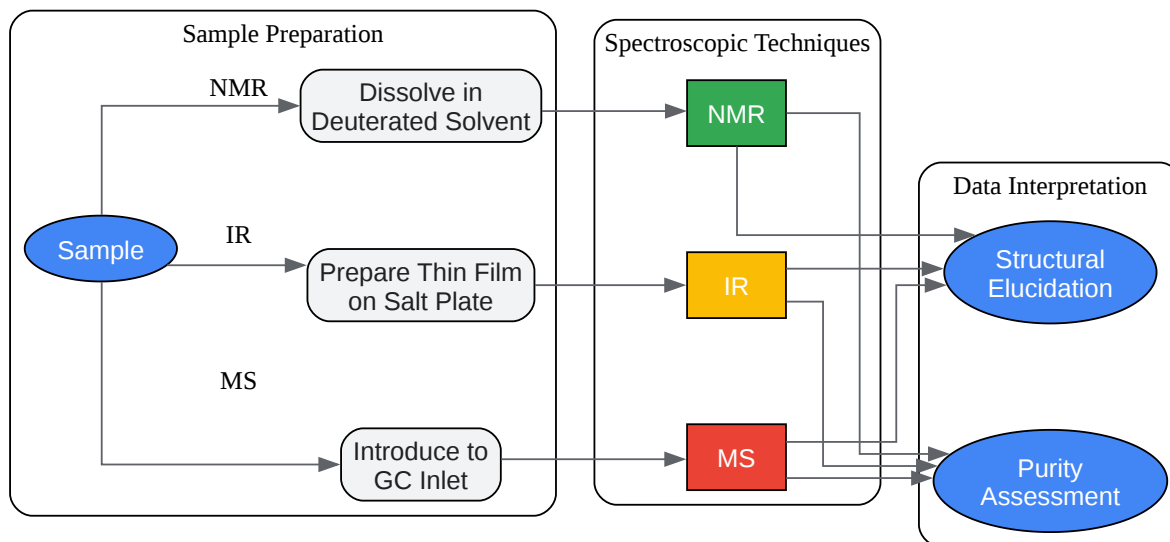
- For a pure sample, direct insertion probe or gas chromatography (GC) inlet can be used.
- Ionization Method: Electron Ionization (EI) is a common hard ionization technique for such molecules.
- Ionization Energy: Typically 70 eV.

Data Acquisition:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: Typically m/z 40-200 to encompass the molecular ion and key fragments.

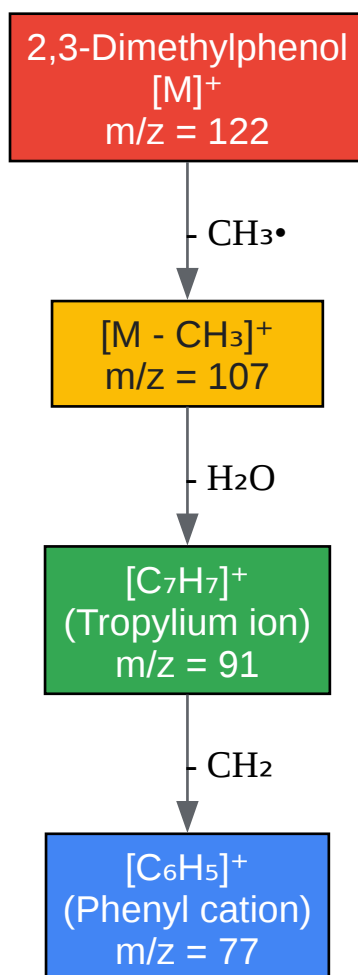
Visualizations

The following diagrams illustrate the key concepts and workflows in the spectroscopic analysis of **2,3-Dimethylphenol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,3-Dimethylphenol**.



[Click to download full resolution via product page](#)

Caption: Proposed key fragmentation pathway of **2,3-Dimethylphenol** in EI-MS.

¹ H NMR Assignments	Chemical Shifts (ppm)					
	H5: 6.96	H6: 6.76	H4: 6.62	-OH: 4.76	C2-CH ₃ : 2.27	C3-CH ₃ : 2.16

[Click to download full resolution via product page](#)

Caption: Visual representation of ¹H NMR assignments for **2,3-Dimethylphenol**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dimethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b130000#spectroscopic-analysis-of-2-3-dimethylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com